N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride
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Overview
Description
Methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylamino group and a phenylmethoxy group attached to a propanoate backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzylamine with an appropriate ester, such as methyl 3-phenylmethoxypropanoate, under controlled conditions to form the intermediate compound.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylmethoxy group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(benzylamino)-3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical properties.
Methyl (2S)-2-(benzylamino)-3-methoxypropanoate: Lacks the phenyl group, affecting its biological activity.
Uniqueness
Methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride is unique due to the presence of both benzylamino and phenylmethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
methyl 2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;/h2-11,17,19H,12-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNEJBKOMBVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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